molecular formula C8H9N3O2 B14570435 N~1~-[(Pyridin-2-yl)methyl]ethanediamide CAS No. 61273-21-0

N~1~-[(Pyridin-2-yl)methyl]ethanediamide

Cat. No.: B14570435
CAS No.: 61273-21-0
M. Wt: 179.18 g/mol
InChI Key: OSYJWURZRSHHMD-UHFFFAOYSA-N
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Description

N~1~-[(Pyridin-2-yl)methyl]ethanediamide is a chemical compound with the molecular formula C8H9N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to an ethanediamide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[(Pyridin-2-yl)methyl]ethanediamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst such as copper (Cu) and iodine (I~2~). This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is also efficient and provides good yields of the target compound .

Industrial Production Methods

Industrial production of N1-[(Pyridin-2-yl)methyl]ethanediamide may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N1-[(Pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(Pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of a pyridine ring and an ethanediamide moiety. This structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

61273-21-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-(pyridin-2-ylmethyl)oxamide

InChI

InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,12)(H,11,13)

InChI Key

OSYJWURZRSHHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)N

Origin of Product

United States

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